5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets. For instance, some triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . .
Mode of Action
The mode of action of triazole compounds can vary greatly depending on their structure and the specific functional groups they contain. Some triazole derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole compounds can affect various biochemical pathways. For instance, some triazole derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some triazole derivatives have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIVGLNDFJEONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.